4-Isopropyl-1H-pyrazol-3-amine

Overview

Description

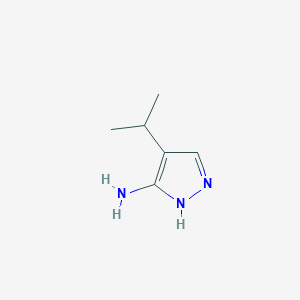

4-Isopropyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with kinases . For instance, cyclin-dependent kinase 16 (CDK16) is a known target of some pyrazole-based compounds .

Mode of Action

This is a common mechanism for many small molecules, especially kinase inhibitors .

Biochemical Pathways

For instance, CDK16 is involved in Wnt-dependent signaling .

Result of Action

Similar compounds have shown potent activity against certain biological targets . For instance, some pyrazole-based compounds have demonstrated antipromastigote activity .

Biochemical Analysis

Biochemical Properties

These interactions can influence biochemical reactions within the cell .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

4-Isopropyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

3-Amino-1H-pyrazole: Similar in structure but lacks the isopropyl group.

4-Methyl-1H-pyrazol-3-amine: Contains a methyl group instead of an isopropyl group.

4-Ethyl-1H-pyrazol-3-amine: Contains an ethyl group instead of an isopropyl group.

Uniqueness

4-Isopropyl-1H-pyrazol-3-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Isopropyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound has garnered interest due to its potential therapeutic applications. Its structure, characterized by an isopropyl group attached to the pyrazole ring, influences its chemical reactivity and biological properties. The compound's molecular weight is approximately 139.20 g/mol, suggesting favorable pharmacokinetic properties such as good bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives can inhibit enzymes involved in critical biochemical pathways. For instance, they have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and transcriptional control .

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For example, studies have shown that certain pyrazole derivatives can effectively inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Biological Activities

The compound has been associated with several notable biological activities:

Anticancer Properties

A study highlighted the anti-proliferative effects of pyrazole derivatives on tumor cell lines such as A549 and HT-1080, with some compounds demonstrating IC50 values as low as 0.054 μM . This suggests a potent ability to inhibit cancer cell growth.

Antimicrobial Effects

Research has indicated that derivatives of this compound may possess antimicrobial properties. Specific studies have reported its effectiveness against various bacterial strains, although further investigation is required to fully understand this aspect .

Case Study 1: Inhibition of CDK7

A recent patent described the use of this compound as an inhibitor of CDK7, which is involved in regulating cell proliferation and transcription. The compound was shown to induce apoptosis in cancer cells by inhibiting aberrant CDK7 activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, substituents at the C4 position were found to be critical for maintaining anticancer efficacy, while modifications at other positions could diminish activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it may be well absorbed due to its low molecular weight. Compounds within this molecular weight range typically exhibit favorable absorption characteristics, enhancing their potential as therapeutic agents.

Summary Table of Biological Activities

Properties

IUPAC Name |

4-propan-2-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTLFNBARWAWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597266 | |

| Record name | 4-(Propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151521-49-2 | |

| Record name | 4-(Propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.